what is the chemical structure of Heterophos
what is the chemical structure of Heterophos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organophosphate pesticide Heterophos, including its chemical structure, physicochemical properties, mechanism of action, toxicological data, and relevant experimental protocols.
Core Chemical Information
Heterophos, identified by the CAS number 40626-35-5, is an organophosphorus pesticide. Its chemical name is O-ethyl O-phenyl S-propyl phosphorothioate.
Chemical Structure:
Caption: Chemical structure of Heterophos.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Heterophos.
| Property | Value |
| IUPAC Name | O-ethyl O-phenyl S-propyl phosphorothioate |
| CAS Number | 40626-35-5 |
| Chemical Formula | C₁₁H₁₇O₃PS |
| Molecular Weight | 260.29 g/mol |
| Appearance | Neat |
| SMILES | CCCSP(=O)(OCC)Oc1ccccc1 |
| InChI Key | XRAFOYUFLGWMQB-UHFFFAOYSA-N |
Mechanism of Action: Acetylcholinesterase Inhibition
Heterophos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.
By irreversibly binding to the serine hydroxyl group at the active site of AChE, Heterophos prevents the breakdown of acetylcholine. The resulting accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis. This manifests as a wide range of symptoms, from overstimulation of smooth muscles and glands to paralysis of skeletal muscles, ultimately leading to respiratory failure and death in target organisms.
Signaling Pathway Diagram
The following diagram illustrates the disruption of the acetylcholine signaling pathway by Heterophos.
Caption: Disruption of Acetylcholine Signaling by Heterophos.
Toxicological Data
The acute toxicity of a chemical is often expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population after a specified test duration.
| Parameter | Value | Species | Route |
| LD50 | < 2500 mg/kg (Estimated) | Rat | Oral |
Note: A specific LD50 value for Heterophos was not found in the available literature. The value provided is an estimation based on the general toxicity of organophosphate pesticides. Wastes with an oral LD50 of less than 2500 mg/kg are generally considered hazardous.
Experimental Protocols
Synthesis of O-Alkyl O-Aryl S-Alkyl Phosphorothioates (General Method)
A common method for synthesizing asymmetrical phosphorothioates involves a multi-step process. One potential route, adapted from known syntheses of similar compounds, is outlined below. This is a generalized procedure and would require optimization for the specific synthesis of Heterophos.
Workflow for a Potential Synthesis Route:
Caption: Potential Synthesis Workflow for Heterophos.
Procedure Outline:
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Reaction of O,O-diethylthiophosphoryl chloride with phenol: In the presence of an acid-binding agent like sodium hydroxide and a suitable catalyst, O,O-diethylthiophosphoryl chloride is reacted with phenol to form O,O-diethyl O-phenyl phosphorothioate.
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Dealkylation: The resulting intermediate undergoes a dealkylation reaction, often in the presence of an amine, to yield O-ethyl O-phenyl ammonium phosphorothioate.
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Alkylation: The dealkylated intermediate is then concentrated and reacted with a propylating agent, such as propyl bromide, to introduce the S-propyl group, yielding the final product, Heterophos.
Disclaimer: This is a generalized synthetic route and should not be attempted without a thorough literature review and appropriate safety precautions. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be determined experimentally.
Analytical Methods for Organophosphate Pesticides
The analysis of organophosphate pesticides like Heterophos in various environmental and biological matrices typically involves extraction followed by chromatographic separation and detection.
General Analytical Workflow:
Caption: General Analytical Workflow for Heterophos.
Key Steps:
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Sample Preparation and Extraction: The initial step involves extracting Heterophos from the sample matrix. Common techniques include liquid-liquid extraction (LLE) for water samples and solid-phase extraction (SPE) for various matrices. For solid samples like soil or tissue, a solvent extraction, possibly aided by sonication or homogenization, is typically employed.
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Cleanup: The crude extract often contains co-extracted interfering substances. A cleanup step, such as column chromatography using adsorbents like silica gel or Florisil, is necessary to remove these interferences.
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Concentration: The cleaned-up extract is usually concentrated to a smaller volume to enhance the sensitivity of the analytical method.
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Instrumental Analysis: The final determination and quantification of Heterophos are performed using chromatographic techniques coupled with sensitive detectors.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides. It offers excellent separation and definitive identification based on the mass spectrum.
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High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is suitable for less volatile or thermally labile compounds and also provides high sensitivity and selectivity.
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The choice of the specific method and its parameters (e.g., column type, mobile phase, temperature program) would depend on the sample matrix and the required detection limits.
